- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Cas no 938440-64-3 (Ku-0063794)

Ku-0063794 structure
Produktname:Ku-0063794
CAS-Nr.:938440-64-3
MF:C25H31N5O4
MW:465.54474568367
MDL:MFCD22666594
CID:69597
PubChem ID:329825382
Ku-0063794 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- KU-0063794
- 5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
- (5-(2-((2R6S)-26-dimethylmorpholino)-4-morpholinopyrido[23-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
- BENZENEMETHANOL, 5-[2-[(2R,6S)-2,6-DIMETHYL-4-MORPHOLINYL]-4-(4-MORPHOLINYL)PYRIDO[2,3-D]PYRIMIDIN-7-YL]-2-METHOXY-, RE...
- KU 0063794
- Ku-0063794 (KU0063794) Relative stereochemistry
- rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morp holinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
- KU0063794
- 81HJG228AB
- (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
- C25H31N5O4
- (5-(2-((2S,6R)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
- 5-[2-[(2R,6S)-2,6-DIMETHYL-4-MORPHOLINYL]-4-(4-MORPHOLI
- rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol (ACI)
- KU 63794
- KU 0063794, >=98% (HPLC)
- KU-63794
- SMR004702805
- 5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyben
- [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[5,6-e]pyrimidin-7-yl]-2-methoxyphenyl]methanol
- DTXSID50239782
- EX-A045
- BCP01931
- Q27158643
- {5-[2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-4-morpholin-4-yl-pyrido[2,3-d]pyrimidin-7-yl]-2-methoxy-phenyl}-methanol
- BRD-K67566344-001-01-8
- EX-5106
- [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
- MLS006011007
- UNII-81HJG228AB
- rel-5-[2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
- mTOR Inhibitor IV, Ku-63794 - CAS 938440-64-3
- SCHEMBL290211
- Ku63794
- Benzenemethanol, 5-(2-((2R,6S)-2,6-dimethyl-4-morpholinyl)-4-(4-morpholinyl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxy-
- rel-5-[2-[(2R,6S)-2,6-dimethyl-4-mo rpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin -7-yl]-2-methoxybenzenemethanol
- AKOS005145564
- (5-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol
- GTPL9360
- BCP9000821
- (5-(2-(cis-2,6-Dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
- SDCCGSBI-0654360.P001
- F17370
- BRD-K67566344-001-07-5
- CHEBI:85572
- 938440-64-3
- CS-0065
- AS-16210
- J-501490
- HY-50710
- s1226
- CCG-264870
- MFCD22666594
- NCGC00250396-01
- CHEMBL1078983
- AC-31515
- BRD-K67566344-001-08-3
- SW220188-1
- BDBM50310989
- HB2250
- Ku-0063794
-
- MDL: MFCD22666594
- Inchi: 1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+
- InChI-Schlüssel: RFSMUFRPPYDYRD-CALCHBBNSA-N
- Lächelt: C[C@@H]1O[C@H](C)CN(C2N=C3N=C(C4C=CC(OC)=C(CO)C=4)C=CC3=C(N3CCOCC3)N=2)C1
Berechnete Eigenschaften
- Genaue Masse: 465.23800
- Monoisotopenmasse: 465.23760449g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 5
- Komplexität: 643
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topologische Polaroberfläche: 93.1
Experimentelle Eigenschaften
- Dichte: 1.248
- Schmelzpunkt: 275.01 °C
- Siedepunkt: 694.30 °C at 760 mmHg
- Brechungsindex: 1.61
- Löslichkeit: DMSO: >2mg/mL (warmed)
- PSA: 93.07000
- LogP: 2.77290
Ku-0063794 Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H301
- Warnhinweis: P301 + P310
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 25
- Sicherheitshinweise: 45
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ku-0063794 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-50710-50mg |
KU-0063794 |
938440-64-3 | 99.55% | 50mg |
¥3100 | 2024-07-21 | |
eNovation Chemicals LLC | D372328-25mg |
duplicaterel-5-[2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol |
938440-64-3 | 98% | 25mg |
$375 | 2024-05-24 | |
TRC | K660425-5mg |
Ku 0063794 |
938440-64-3 | 5mg |
$92.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y0974135-100mg |
KU-0063794 |
938440-64-3 | 98% | 100mg |
$1340 | 2024-08-03 | |
Fluorochem | 050743-50mg |
KU-0063794 |
938440-64-3 | >97% | 50mg |
£794.00 | 2022-03-01 | |
abcr | AB482479-1 mg |
rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol; . |
938440-64-3 | 1mg |
€222.20 | 2023-04-20 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14576-100mg |
KU-0063794 |
938440-64-3 | 98% | 100mg |
¥3685.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2475-100 mg |
KU0063794 |
938440-64-3 | 100.00% | 100MG |
¥4287.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021552-5mg |
Ku-0063794 |
938440-64-3 | 98% | 5mg |
¥618 | 2024-05-20 | |
Axon Medchem | 1472-5 mg |
KU-0063794 |
938440-64-3 | 99% | 5mg |
€90.00 | 2023-07-10 |
Ku-0063794 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Water ; 30 min, 140 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; 140 °C
Referenz
- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Ku-0063794 Raw materials
- Pyrido[2,3-d]pyrimidine, 7-chloro-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)-, rel-
- [3-(hydroxymethyl)-4-methoxyphenyl]boronic acid
- [2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Ku-0063794 Preparation Products
Ku-0063794 Verwandte Literatur
-
Kyung-Hwa Baek,Jihye Park,Injae Shin Chem. Soc. Rev. 2012 41 3245
-
Shiva Krishna Reddy Guduru,Prabhat Arya Med. Chem. Commun. 2018 9 27
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938440-64-3)Ku-0063794

Reinheit:99%/99%/99%/99%
Menge:50mg/100mg/250mg/1g
Preis ($):235.0/356.0/663.0/994.0